6-Hydroxyhexanamide
Overview
Description
6-Hydroxyhexanamide is an organic compound with the molecular formula C6H13NO2 It is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH2) attached to a six-carbon aliphatic chain
Mechanism of Action
Target of Action
This compound is a relatively new subject of study, and its specific interactions with biological targets are still under investigation .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the development of poly(ester amide)s, which can have various applications in the field of materials science .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It’s known that environmental conditions can significantly impact the behavior of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxyhexanamide can be synthesized through several methods. One common approach involves the reaction of 6-aminohexanoic acid with hydroxylamine under acidic conditions to form the desired product. The reaction typically proceeds as follows: [ \text{6-Aminohexanoic acid} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.
Major Products:
Oxidation: 6-Hydroxyhexanoic acid
Reduction: 6-Aminohexanamide
Substitution: 6-Chlorohexanamide
Scientific Research Applications
6-Hydroxyhexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its amide group.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of chelating resins for the removal of heavy metal ions from water.
Comparison with Similar Compounds
6-Aminohexanoic acid: Similar structure but with an amino group instead of a hydroxyl group.
6-Hydroxyhexanoic acid: Similar structure but with a carboxyl group instead of an amide group.
6-Chlorohexanamide: Similar structure but with a chloro group instead of a hydroxyl group.
Uniqueness: 6-Hydroxyhexanamide is unique due to the presence of both a hydroxyl and an amide group, which allows it to participate in a wide range of chemical reactions and makes it useful in various applications, from polymer synthesis to environmental remediation.
Properties
IUPAC Name |
6-hydroxyhexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(9)4-2-1-3-5-8/h8H,1-5H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMOQSHMQAAFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473375 | |
Record name | 6-hydroxycaproamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4547-52-8 | |
Record name | 6-hydroxycaproamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-hydroxyhexanamide incorporated into polymers, and what challenges arise during this process?
A1: this compound can be incorporated into polymers via polycondensation reactions with other monomers like dimethyl adipate and 1,4-butanediol. [] This process utilizes catalysts like titanium(IV) butoxide (Ti(OBu)4) and requires high temperatures (170-190°C). [] One challenge is the potential for alcoholysis and acidolysis of the amide bonds during polymerization. [] This can lead to a loss of the symmetrical structure of the amide segments within the polymer, impacting its properties. For instance, using adipic acid instead of dimethyl adipate resulted in a significant loss (up to 30 mol-%) of the amide segment symmetry due to acidolysis. []
Q2: What are the advantages of using lithiated secondary amides in the synthesis of N-aryl-6-hydroxyhexanamides?
A2: The provided abstract [] highlights a method for synthesizing N-aryl-6-hydroxyhexanamides by reacting lithiated secondary amides with tetrahydrofuran (THF). While the abstract doesn't explicitly compare this method to alternatives, it suggests that using lithiated amides offers a viable route to these compounds. Further research is needed to understand the specific advantages and limitations of this approach compared to other synthetic strategies.
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